5-Fluoroorotic acid
Overview
Description
5-Fluoroorotic acid is a fluorinated derivative of the pyrimidine precursor orotic acid. It is primarily used in yeast genetics to select for the absence of the URA3 gene, which encodes the enzyme responsible for the decarboxylation of this compound to 5-fluorouracil, a toxic metabolite . This compound has also been utilized in diatom selection .
Scientific Research Applications
5-Fluoroorotic acid has a wide range of applications in scientific research:
Yeast Genetics: It is used to select for the absence of the URA3 gene in yeast, facilitating the study of gene function and genetic interactions.
Gene Knock-Out Studies: Employed in the generation of multiple gene knock-outs in diatoms and other organisms.
Molecular Biology: Utilized in the construction of yeast two-hybrid libraries and the analysis of transposable genetic elements.
Biochemistry: Acts as a selective inhibitor of rRNA synthesis in mammals.
Mechanism of Action
Target of Action
5-Fluoroorotic acid (5FOA) is a fluorinated derivative of the pyrimidine precursor orotic acid . The primary target of 5FOA is the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) , which is encoded by the URA3 gene . This enzyme plays a crucial role in the synthesis of pyrimidines, which are essential components of nucleic acids .
Mode of Action
5FOA interacts with its target, OMP decarboxylase, by mimicking its natural substrate, orotic acid . The enzyme converts 5FOA into 5-fluorouracil , a toxic metabolite . This conversion process involves the decarboxylation of 5FOA to form fluoroorotidine monophosphate, which is subsequently decarboxylated to form 5-fluorouridine monophosphate .
Biochemical Pathways
The action of 5FOA affects the pyrimidine biosynthesis pathway . By being converted into 5-fluorouracil, a toxic metabolite, it disrupts the normal functioning of this pathway . This leads to the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .
Pharmacokinetics
It is known that 5foa is converted into toxic metabolites within the cell, indicating that it is absorbed and metabolized effectively . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5FOA and their impact on its bioavailability remain to be elucidated.
Result of Action
The conversion of 5FOA into 5-fluorouracil results in the inhibition of cell growth . This is because 5-fluorouracil is toxic to cells, disrupting normal cellular functions and leading to cell death . This property is exploited in yeast genetics to select for the absence of the URA3 gene .
Action Environment
The action of 5FOA can be influenced by various environmental factors. For instance, the presence of large numbers of wild-type cells can affect the selection process in yeast genetics . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Fluoroorotic acid interacts with the enzyme orotidine-5’-monophosphate decarboxylase, encoded by the URA3 gene . This interaction results in the decarboxylation of this compound to 5-fluorouracil . The 5-fluorouracil metabolite is toxic to cells, making this compound a useful tool in yeast genetics for selecting against the presence of the URA3 gene .
Cellular Effects
The primary cellular effect of this compound is toxicity, which is induced through its conversion to 5-fluorouracil . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, and cells expressing this enzyme are unable to grow in the presence of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 5-fluorouracil, a toxic metabolite . This conversion is facilitated by the enzyme orotidine-5’-monophosphate decarboxylase, which is encoded by the URA3 gene . The resulting 5-fluorouracil metabolite is toxic to cells, inhibiting their growth .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its toxicity . As this compound is converted to 5-fluorouracil, it induces toxicity in cells expressing the URA3 gene . This effect is consistent over time, as long as this compound is present .
Metabolic Pathways
This compound is involved in the pyrimidine biosynthesis pathway . It is converted to 5-fluorouracil by the enzyme orotidine-5’-monophosphate decarboxylase, which is part of this pathway .
Transport and Distribution
Given its role in yeast genetics, it is likely that it is transported into cells where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .
Subcellular Localization
Given its role in yeast genetics, it is likely that it is localized in the cytoplasm where it can interact with the enzyme orotidine-5’-monophosphate decarboxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Fluoroorotic acid can be synthesized through the fluorination of orotic acid. The reaction typically involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position of the pyrimidine ring .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale fluorination of orotic acid using similar fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps to ensure the removal of by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions:
Decarboxylation: 5-Fluoroorotic acid undergoes decarboxylation to form 5-fluorouracil, a toxic metabolite.
Substitution: The fluorine atom in this compound can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Decarboxylation: This reaction is facilitated by the enzyme encoded by the URA3 gene in yeast.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to substitute the fluorine atom.
Major Products:
5-Fluorouracil: Formed through the decarboxylation of this compound.
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Comparison with Similar Compounds
Orotic Acid: The precursor to 5-fluoroorotic acid, lacking the fluorine atom at the 5-position.
5-Fluorouracil: A toxic metabolite formed from the decarboxylation of this compound.
Fluorouridine: A nucleoside analog used in biochemical studies.
Uniqueness of this compound: this compound is unique due to its specific application in yeast genetics for the selection of URA3 gene absence. Its ability to be converted to a toxic metabolite (5-fluorouracil) makes it a valuable tool in genetic studies and molecular biology .
Properties
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHFUALWMUWDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220573 | |
Record name | 5-Fluoroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-95-7 | |
Record name | Fluoroorotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=703-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoroorotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoroorotic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoroorotic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluorouracil-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FLUOROOROTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IA9OUC93E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-fluoroorotic acid (5-FOA) exert its effects in cells?
A1: 5-FOA itself is not inherently toxic. It becomes active after being metabolized within cells by enzymes involved in pyrimidine biosynthesis. [, , ] Specifically, the enzymes orotate phosphoribosyltransferase (OPRTase) and orotidine-5′-monophosphate decarboxylase (OMPdeCase) convert 5-FOA into 5-fluorouridine monophosphate (5-FUMP), which is further metabolized to 5-fluorouridine triphosphate (5-FUTP). [, ]
Q2: What are the downstream consequences of 5-FOA metabolism?
A2: 5-FUTP is the primary toxic metabolite. It disrupts RNA synthesis by competing with uridine triphosphate (UTP) for incorporation into RNA molecules. [, , ] This incorporation leads to the production of dysfunctional RNA, ultimately affecting protein synthesis and cell viability. [, ] Additionally, 5-FUMP can be converted to 5-fluoro-2′-deoxyuridine monophosphate, which inhibits thymidylate synthase, a key enzyme in DNA synthesis, ultimately affecting DNA replication. []
Q3: What is the molecular formula and weight of 5-FOA?
A3: The molecular formula of 5-FOA is C5H3FN2O4, and its molecular weight is 174.09 g/mol. []
Q4: Is 5-FOA stable in solution?
A4: 5-FOA is known to undergo spontaneous hydrolysis at physiological pH (7.4) and temperature (37°C), forming 5-fluorouracil. [] This hydrolysis can be accelerated enzymatically in the presence of isolated leukocytes. []
Q5: Does the instability of 5-FOA in solution pose challenges for its use?
A5: Yes, the instability of 5-FOA can complicate its use in some applications. Its spontaneous hydrolysis to 5-fluorouracil needs to be considered when designing experiments and interpreting results. []
Q6: Can you elaborate on how 5-FOA is used for genetic manipulation?
A7: Researchers can introduce a wild-type copy of the gene encoding OPRTase (like pyrE or pyrF) on a plasmid into a mutant strain lacking a functional OPRTase. [, , ] These transformed cells become sensitive to 5-FOA. Subsequent selection for 5-FOA resistance allows the identification of cells that have lost the plasmid, enabling gene replacements and other genetic modifications. [, , ]
Q7: What is the relationship between the structure of 5-FOA and its activity?
A8: The fluorine atom at the 5-position of the pyrimidine ring is crucial for the cytotoxic activity of 5-FOA. [, ] Replacing this fluorine with a hydrogen atom results in a loss of activity. [] Modifications to other parts of the molecule, such as the addition of a methyl group, can alter cellular uptake but do not fundamentally change the mechanism of action. []
Q8: Has 5-FOA shown any potential as an antimicrobial agent?
A9: In vitro studies have demonstrated that 5-FOA exhibits selective activity against the malaria parasite Plasmodium falciparum. [] It inhibits parasite growth at concentrations significantly lower than those affecting mammalian cells. [] This selectivity is attributed to the parasite's dependence on de novo pyrimidine biosynthesis, while mammalian cells can utilize salvage pathways. []
Q9: How does resistance to 5-FOA emerge?
A10: Resistance to 5-FOA typically arises from mutations in the genes encoding enzymes involved in its metabolism, primarily OPRTase. [, ] These mutations can result in a loss of enzyme activity, preventing the conversion of 5-FOA to its toxic metabolites. [, ]
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